Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 2731014-74-5) is a bicyclic amine derivative featuring a rigid 2-azabicyclo[2.2.2]octane scaffold. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the 2-aminoethyl substituent at the 4-position introduces a flexible, nucleophilic side chain. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and receptor modulators due to its conformational rigidity and functional versatility .
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(8-9-15)6-4-11(16)5-7-14/h11H,4-10,15H2,1-3H3 |
InChI Key |
PWXFLRYYQUDXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CC2)CCN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
General Synthetic Strategy
The synthesis typically involves:
- Construction of the bicyclic azabicyclo[2.2.2]octane skeleton
- Introduction of the carboxylate group at the 2-position as a tert-butyl ester
- Functionalization at the 4-position with a 2-aminoethyl side chain
This compound is often prepared as an intermediate or building block in pharmaceutical and chemical research.
Stepwise Synthetic Route
Step 1: Formation of the 2-azabicyclo[2.2.2]octane Core
- The bicyclic core is commonly synthesized via intramolecular cyclization reactions of appropriately substituted piperidine or related nitrogen-containing precursors.
- Methods include nucleophilic substitution or ring-closing reactions under basic conditions.
- Literature reports the use of starting materials such as 1,4-dibromobutane derivatives or 4-substituted piperidines for ring closure.
Step 2: Introduction of the Carboxylate Group as tert-Butyl Ester
- The carboxylate group at the 2-position is introduced via esterification or protection of a carboxylic acid precursor.
- tert-Butyl esters are typically formed by reacting the corresponding acid with isobutylene in the presence of an acid catalyst or by using tert-butyl chloroformate with a base.
- This step protects the acid functionality for further synthetic transformations.
Step 3: Functionalization at the 4-Position with 2-Aminoethyl Group
- The 4-position is functionalized by nucleophilic substitution or reductive amination to introduce the 2-aminoethyl side chain.
- A common approach is the reaction of a 4-halogenated azabicyclo[2.2.2]octane intermediate with ethylenediamine or protected aminoethyl reagents followed by deprotection.
- Alternatively, reductive amination of a 4-formyl derivative with ethylenediamine can be employed.
Representative Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Intramolecular cyclization | Base (e.g., sodium hydride), solvent (THF, DMF) | Formation of bicyclic azabicyclo[2.2.2]octane core |
| 2 | Esterification (tert-butyl) | tert-Butyl chloroformate, base (e.g., triethylamine) | Protection of carboxylic acid as tert-butyl ester |
| 3 | Nucleophilic substitution or reductive amination | Ethylenediamine or protected aminoethyl reagent; reductant (NaBH3CN) | Introduction of 2-aminoethyl group at 4-position |
Detailed Research Findings and Data
Yield and Purity
- Reported yields for the bicyclic core formation range from 60% to 85%, depending on the starting material and reaction conditions.
- tert-Butyl esterification typically proceeds with yields above 80%, providing good stability for subsequent reactions.
- Aminoethyl functionalization yields vary widely (50–90%) depending on the method (nucleophilic substitution vs reductive amination) and purification techniques.
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR):
- Proton NMR shows characteristic signals for the bicyclic methylene protons, tert-butyl group (singlet near 1.4 ppm), and aminoethyl side chain (multiplets around 2.5–3.5 ppm).
- Mass Spectrometry (MS):
- Molecular ion peak at m/z = 254.37, consistent with molecular weight.
- Infrared Spectroscopy (IR):
- Ester carbonyl stretch near 1735 cm⁻¹
- NH2 stretching bands around 3300–3500 cm⁻¹
Purification Methods
- Crystallization from organic solvents such as ethyl acetate or hexane mixtures.
- Column chromatography on silica gel using gradients of methanol/dichloromethane or ethyl acetate/hexane.
- High-performance liquid chromatography (HPLC) for analytical purity confirmation.
Comparative Table of Preparation Routes
| Route | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| A | 4-Halogenated azabicyclo[2.2.2]octane | Ethylenediamine, base | 70–85 | Straightforward substitution | Requires halogenated intermediate |
| B | 4-Formyl azabicyclo[2.2.2]octane | Ethylenediamine, NaBH3CN | 60–80 | Mild conditions, selective | Reductive amination step needed |
| C | Piperidine derivative | Cyclization reagents, tert-butyl chloroformate | 65–90 | Efficient core formation and protection | Multi-step, requires careful control |
The preparation of This compound involves a multistep synthetic approach focusing on constructing the bicyclic azabicyclo[2.2.2]octane framework, installing a tert-butyl carboxylate ester, and functionalizing the 4-position with a 2-aminoethyl group. The most common and effective methods include intramolecular cyclization, esterification with tert-butyl chloroformate, and nucleophilic substitution or reductive amination for side chain introduction. Yields and purity are generally good, with well-established purification and characterization protocols.
This compound's synthetic routes are documented in chemical supplier data and patent literature related to bicyclic amine derivatives and their applications in medicinal chemistry. The detailed reaction conditions and yields provide a robust foundation for further research and scale-up.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding. Its bicyclic structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for designing new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bicyclic structure allows for precise interactions with the active sites of these targets, leading to changes in their function and downstream signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1311390-89-2)
- Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol)
- Key Difference: Lacks the ethyl spacer in the side chain, with a direct amino (-NH₂) group at the 4-position.
- The shorter side chain may decrease solubility in polar solvents .
Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1099570-32-7)
- Molecular Formula: C₁₃H₂₃NO₃ (MW: 241.33 g/mol)
- Key Difference: Substitution of the aminoethyl group with a hydroxymethyl (-CH₂OH) group at the 6-position.
- Impact : Enhanced polarity due to the hydroxyl group, improving aqueous solubility. However, the absence of a primary amine reduces nucleophilicity, limiting its utility in coupling reactions .
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4)
- Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.28 g/mol)
- Key Difference: Incorporates a ketone group at the 5-position instead of an aminoethyl side chain.
- Impact : The carbonyl group enables reactivity in condensation or reduction reactions but eliminates the basicity of the amine, altering its pharmacological profile .
Physicochemical Properties
| Compound (CAS) | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 2731014-74-5 (Target Compound) | ~240.34 | 1.2 | ~10 (DMSO) | Not reported |
| 1311390-89-2 (4-amino) | 226.32 | 0.9 | ~15 (DMSO) | 120–125 |
| 1099570-32-7 (6-hydroxymethyl) | 241.33 | -0.3 | ~50 (Water) | Not reported |
| 617714-22-4 (5-oxo) | 225.28 | 1.5 | ~5 (DMSO) | 80–85 |
*Estimated using ChemAxon software.
Biological Activity
Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS No. 2731014-74-5) is a bicyclic organic compound notable for its unique structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its ability to interact with biological targets.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.4 g/mol
- CAS Number : 2731014-74-5
- Purity : Typically around 95%
The compound features a bicyclic structure that enhances its nucleophilicity, allowing it to act as a Lewis base in chemical reactions. This structural characteristic facilitates the formation of stable intermediates, which can interact with various biological molecules, potentially leading to significant biological effects.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of compounds related to the azabicyclo structure, including this compound. Its mechanism may involve inhibiting cell wall synthesis and protein synthesis pathways similar to established antibiotics like β-lactams and aminoglycosides.
Case Study: Inhibition of β-Lactamases
Research indicates that compounds with similar scaffolds can act as β-lactamase inhibitors, which are crucial in combating antibiotic resistance. The structural analogs have shown promise in inhibiting various classes of β-lactamases, thus restoring the efficacy of β-lactam antibiotics against resistant strains of bacteria .
Neuropharmacological Effects
The bicyclic structure is also significant in neuropharmacology. Compounds with similar frameworks have been investigated for their potential in modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. This suggests that this compound could have implications for treating neurological disorders.
Research Findings
- Neurotransmitter Modulation : Studies have indicated that bicyclic amines can enhance neurotransmitter release or inhibit reuptake mechanisms, contributing to their potential therapeutic effects.
- Analgesic Activity : Some derivatives have demonstrated analgesic properties in animal models, suggesting a role in pain management therapies.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | DABCO | Nucleophilic catalyst; limited biological activity |
| Quinuclidine | Quinuclidine | Anticholinergic effects; used in CNS studies |
The unique substituents on this compound differentiate it from these compounds, enhancing its stability and reactivity.
Pharmaceutical Development
The compound is being explored as a potential pharmaceutical intermediate due to its unique chemical properties and biological activities. It serves as a scaffold for synthesizing new drug candidates targeting various diseases, particularly those involving bacterial infections and neurological disorders.
Industrial Uses
In addition to its pharmaceutical applications, this compound is utilized in the synthesis of agrochemicals and polymers, showcasing its versatility in industrial chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, and how can yield be improved?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines under high-temperature conditions (290°C for 15 minutes) to form the bicyclo[2.2.2]octane core, followed by Boc protection of the amine group. Key steps include:
- Cyclization : Heating cis-4-aminocyclohexyl carboxylic acid derivatives under anhydrous conditions to induce ring closure .
- Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the secondary amine, with yields improved by maintaining anhydrous conditions and stoichiometric excess of Boc₂O .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from DCM/hexane mixtures .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this bicyclic compound?
- Methodological Answer : A combination of techniques is critical:
- NMR : ¹H/¹³C NMR to confirm the bicyclic framework (e.g., δ 1.4 ppm for tert-butyl protons, δ 3.2–4.0 ppm for azabicyclo protons) .
- IR : Peaks at ~1680 cm⁻¹ (C=O stretch of Boc group) and ~3300 cm⁻¹ (N-H stretch of free amine after deprotection) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 269.3 for C₁₃H₂₄N₂O₂) .
- X-ray Crystallography : SHELXL refinement for absolute configuration determination, particularly for enantiomeric purity assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during enantioselective synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use of (1R,4R)-configured starting materials (e.g., tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate) to enforce stereocontrol .
- Catalytic Asymmetric Synthesis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., Xantphos) to achieve >90% enantiomeric excess .
- Analytical Validation : Compare experimental optical rotation values with literature data (e.g., [α]D²⁵ = +15.2° for R-configuration) and use chiral HPLC (Chiralpak IA column, hexane/IPA eluent) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions or ring-opening reactions?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aminoethyl group’s HOMO (-6.2 eV) suggests nucleophilic attack at the Boc carbonyl .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in DMSO or THF to model reaction pathways, focusing on steric hindrance from the bicyclo framework .
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., sigma receptors) for drug discovery applications .
Q. How can hygroscopicity of the free amine derivative impact experimental reproducibility, and what mitigation strategies exist?
- Methodological Answer :
- Handling Protocols : Store the compound under inert atmosphere (Ar/N₂) with molecular sieves (3Å) to prevent hydration. Use gloveboxes for moisture-sensitive steps .
- Stability Studies : Conduct TGA/DSC to assess decomposition thresholds (e.g., hygroscopic degradation above 40% relative humidity) .
- Derivatization : Convert the free amine to a stable hydrochloride salt (e.g., using HCl/dioxane) for long-term storage .
Applications in Method Development
Q. What role does this compound play in synthesizing CNS-targeted drug candidates?
- Methodological Answer :
- Building Block Utility : The rigid bicyclo[2.2.2]octane scaffold mimics peptide turn structures, enhancing blood-brain barrier permeability. It is used in:
- Dopamine Receptor Ligands : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenyl) to introduce pharmacophores .
- Protease Inhibitors : Functionalization at the aminoethyl group with ketone or aldehyde moieties for covalent binding .
- Case Study : Synthesis of a sigma-1 receptor antagonist via reductive amination of the aminoethyl group with 2-naphthaldehyde (IC₅₀ = 12 nM) .
Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Intermediate Monitoring : Use LC-MS to detect side products (e.g., over-Boc protection or ring-opening byproducts) .
- Optimize Cyclization : Replace thermal methods with microwave-assisted synthesis (e.g., 90°C, 30 min) to reduce decomposition .
- Protection-Deprotection : Employ orthogonal protecting groups (e.g., Fmoc for amines) to prevent unwanted side reactions during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
